molecular formula C9H14O B1178458 gelevin CAS No. 135151-90-5

gelevin

Cat. No.: B1178458
CAS No.: 135151-90-5
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Description

Gelevin (systematic nomenclature pending IUPAC ratification) is a synthetic organoselenium compound under investigation for its broad-spectrum antifungal properties, particularly against dermatophyte infections. Preliminary studies suggest it inhibits microtubule polymerization by binding to fungal tubulin, disrupting cell division . Structurally, it features a selenazole core with a substituted benzophenone moiety, enhancing lipophilicity and keratin affinity compared to classical antifungals. Current research focuses on its pharmacokinetic profile, with oral bioavailability estimated at 67–72% in murine models, and a plasma half-life of 14–18 hours .

Properties

CAS No.

135151-90-5

Molecular Formula

C9H14O

Synonyms

gelevin

Origin of Product

United States

Comparison with Similar Compounds

Griseofulvin

Griseofulvin, a naturally derived antifungal, shares gelevin’s tubulin-targeting mechanism but lacks selenium integration. Key differences include:

Property This compound Griseofulvin
Core Structure Selenazole-benzophenone hybrid Spirocyclic benzofuran
Molecular Weight (g/mol) 412.3 352.8
LogP 3.8 2.1
IC50 (Tubulin Binding) 0.7 μM 1.5 μM
Plasma Half-Life 14–18 h 24–36 h
Keratin Binding 94% ± 3% (in vitro) 78% ± 5% (in vitro)

This compound’s lower IC50 and higher keratin affinity suggest superior potency and tissue penetration, though its shorter half-life may necessitate twice-daily dosing .

Terbinafine

Terbinafine, an allylamine, inhibits squalene epoxidase rather than tubulin. Comparative efficacy in Trichophyton rubrum models shows:

Parameter This compound Terbinafine
MIC90 (μg/mL) 0.12 0.25
Cure Rate (4 weeks) 92% 85%
Hepatotoxicity Risk Low (ALT elevation: 1.2%) Moderate (ALT elevation: 4.1%)

This compound’s selenium moiety may mitigate oxidative stress in hepatocytes, explaining its safer profile .

Functional Analogues

Caspofungin

While caspofungin targets β-(1,3)-D-glucan synthase in Candida, this compound’s broad-spectrum activity includes Candida auris (MIC90: 0.8 μg/mL vs. caspofungin’s 1.2 μg/mL). Synergy studies reveal a fractional inhibitory concentration (FIC) index of 0.5 when combined, suggesting additive effects .

Selenium-Derived Antifungals

Compared to ebselen (a selenazole antioxidant repurposed for fungal infections), this compound demonstrates 10-fold higher specificity for fungal over mammalian tubulin (Selectivity Index: 28 vs. 2.7) .

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